1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C20H23ClN2O3S. This compound is known for its unique structural features, which include a piperidine ring, a chlorophenyl group, and a methanesulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE involves multiple steps. One common method includes the reaction of 4-chlorobenzylsulfonyl chloride with piperidine-4-carboxamide in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biochemical pathways. The specific pathways involved depend on the target and the context of the research.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are known for their inhibitory activity against protein kinase B (Akt) and are used in cancer research.
(4-Chlorophenyl)methanesulfonyl chloride: This compound is a precursor in the synthesis of various sulfonamides and is used in medicinal chemistry.
Uniqueness
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C22H27ClN2O3S2 |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-[2-(4-methylphenyl)sulfanylethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27ClN2O3S2/c1-17-2-8-21(9-3-17)29-15-12-24-22(26)19-10-13-25(14-11-19)30(27,28)16-18-4-6-20(23)7-5-18/h2-9,19H,10-16H2,1H3,(H,24,26) |
InChI Key |
UWGAJNMJWYKSAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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